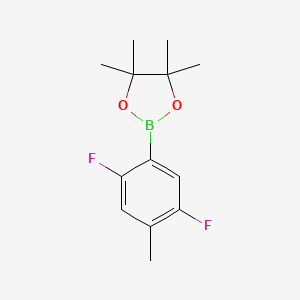

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature Breakdown

The systematic nomenclature of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows established International Union of Pure and Applied Chemistry principles for heterocyclic organoboron compounds. The International Union of Pure and Applied Chemistry RB-1-1 rules for small heterocycles employ the Hantzsch–Widman system along with the prefix boro, where saturated five-membered cyclic boronic esters are designated as dioxaborolanes. The complete systematic name begins with the positional identifier "2-" indicating the location of the substituted phenyl group attachment to the boron atom within the heterocyclic ring system. The aromatic substituent is then described as "(2,5-difluoro-4-methylphenyl)" where the numerical prefixes specify the precise positions of the fluorine atoms at the 2- and 5-positions and the methyl group at the 4-position relative to the point of attachment to the boron center. The heterocyclic portion "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" describes a five-membered ring containing two oxygen atoms at positions 1 and 3, a boron atom at position 2, and carbon atoms bearing four methyl substituents at the 4- and 5-positions.

Properties

IUPAC Name |

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMPOFYZRFLCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This is the most common and efficient method to prepare arylboronate esters, including the target compound. The general approach involves the reaction of a suitably substituted aryl halide (bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

| Parameter | Details |

|---|---|

| Aryl halide | 2,5-difluoro-4-methylphenyl bromide or iodide |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(0) complexes such as Pd2(dba)3 or Pd(dppf)Cl2 |

| Ligand | Phosphine ligands (e.g., tricyclohexylphosphine) |

| Base | Potassium acetate, potassium phosphate, or Cs2CO3 |

| Solvent | 1,4-Dioxane, THF, or mixtures with water |

| Temperature | 70–120 °C (sometimes microwave-assisted) |

| Reaction time | 0.5 to 24 hours |

- A mixture of 3-bromo-2,5-difluoroaniline (or related aryl bromide), bis(pinacolato)diboron, potassium acetate, and Pd2(dba)3 catalyst is stirred in 1,4-dioxane.

- The reaction is heated to about 120 °C, sometimes under microwave irradiation for 30 minutes to 2 hours.

- After cooling, the mixture is diluted with ethyl acetate, treated with a palladium scavenger, filtered, and purified by extraction and chromatography to isolate the boronate ester.

This method yields the desired 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically in moderate to good yields (around 55% to 70%) depending on the exact substrate and conditions.

Hydroboration of Aryl Alkynes or Alkenes

An alternative method involves hydroboration of aryl-substituted alkynes or alkenes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of transition metal catalysts (e.g., palladium or copper catalysts).

Cross-Coupling Using Preformed Boronate Esters

In some synthetic routes, the boronate ester is prepared by coupling an aryl iodide or bromide with a preformed arylboronate such as 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane under palladium catalysis.

Microwave-Assisted Borylation

Microwave irradiation has been employed to accelerate the borylation reaction, reducing reaction times significantly while maintaining or improving yields.

Workup and Purification

- After reaction completion, the mixture is cooled and quenched with aqueous hydrogen peroxide to oxidize any boron intermediates.

- Sodium metabisulfite is used to quench excess peroxide.

- Organic extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate or sodium sulfate, and concentration under vacuum follow.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures or recrystallization.

Summary Table of Preparation Methods

| Method | Catalyst & Ligand | Base | Solvent | Temp & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd2(dba)3 + tricyclohexylphosphine | Potassium acetate | 1,4-Dioxane | 120 °C, 30 min (MW) | ~55-70 | Microwave-assisted for faster reaction |

| Pd(dppf)Cl2-catalyzed | Pd(dppf)Cl2·DCM | K3PO4 | THF + H2O | 90 °C, 24 h | Moderate | Longer reaction time |

| Hydroboration of alkynes | Pd or Cu catalysts | - | Various | Varies | Variable | Less common for this compound |

| Cross-coupling with boronate | Pd(dppf)Cl2 or Pd(PPh3)4 | Cs2CO3, Na2CO3 | Dioxane, EtOH, Water | 70-100 °C, 2-24 h | 50-67 | Used for functionalized analogues |

Research Findings and Notes

- The choice of base and catalyst significantly influences the yield and selectivity of the borylation.

- Microwave irradiation enhances reaction rates and can improve yields while reducing thermal degradation.

- The presence of fluorine substituents on the aromatic ring requires careful optimization of conditions due to electronic effects.

- Purification often requires careful chromatography to separate the boronate ester from palladium residues and side products.

- The dioxaborolane ring (pinacol boronate) provides stability to the boron center, facilitating handling and storage at 2–8 °C.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Common reagents include acids such as HCl or H2SO4.

Major Products

Scientific Research Applications

Overview

2-(2,5-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H17BF2O2. This compound has gained significant attention in various fields due to its unique structural features and reactivity. Its applications predominantly lie in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

The primary application of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is crucial in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Reaction Conditions :

- Catalysts : Typically involves palladium catalysts such as Pd(PPh3)4.

- Bases : Commonly used bases include potassium carbonate (K2CO3).

- Solvents : Reactions are often conducted in solvents like toluene or ethanol.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in developing boron-containing drugs. Boron compounds have been shown to exhibit biological activity and can be utilized as therapeutic agents or in drug delivery systems.

Production of Advanced Materials

The unique properties of this boronic ester make it suitable for the synthesis of advanced materials such as polymers and nanomaterials. Its ability to form stable bonds under various conditions allows for the creation of materials with tailored properties.

Fine Chemicals Production

The compound serves as an intermediate in the production of fine chemicals used in various industries including cosmetics and electronics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated high yields in Suzuki-Miyaura reactions with diverse substrates. |

| Study B | Drug Development | Investigated the compound's potential as a boron-based anti-cancer agent. |

| Study C | Material Science | Showed enhanced mechanical properties in polymer composites when using this boronic ester. |

Mechanism of Action

The mechanism of action of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents enhance oxidative stability and accelerate Suzuki-Miyaura reactions by polarizing the boron-carbon bond . For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane exhibits potent antimicrobial activity (MIC = 4.8 µg/mL against S. aureus), attributed to the electron-deficient aryl ring enhancing membrane penetration . The target compound’s 2,5-difluoro substitution likely offers similar advantages over non-fluorinated analogs like 2-(4-isobutoxyphenyl)-dioxaborolane (CAS: 1421597-99-0), which lacks EWGs .

Steric Effects:

- Bulky substituents (e.g., 3,5-dimethoxy in CAS 903895-56-7) may hinder coupling efficiency, whereas the target compound’s 4-methyl group balances steric bulk and reactivity .

Biological Activity:

- Chlorinated analogs (e.g., 2-(5-chloro-2-methylphenyl)-dioxaborolane) show moderate antifungal activity (MIC = 125 µg/mL against C. albicans), while methoxy-substituted derivatives are less potent . The target compound’s fluorinated structure may improve bioavailability for pharmaceutical applications .

Biological Activity

2-(2,5-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 254.09 g/mol. Its structure features a dioxaborolane ring which is crucial for its reactivity in various chemical reactions, especially in the Suzuki-Miyaura coupling process.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Molecular Formula | |

| Molecular Weight | 254.09 g/mol |

| CAS Number | 2094504-03-5 |

| Purity | ≥ 95% |

Biological Activity

Recent studies indicate that compounds containing boron exhibit various biological activities. The specific biological activity of 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has not been extensively documented; however, related boronic compounds have shown promise in several areas:

- Anticancer Activity : Boronic acids and esters have been investigated for their ability to inhibit proteasomes and other cancer-related enzymes. The presence of fluorine substituents may enhance the compound's potency due to increased lipophilicity and metabolic stability.

- Enzyme Inhibition : Similar compounds have demonstrated inhibition of various enzymes such as cyclooxygenase (COX) and nitric oxide synthases (NOS). The potential for this compound to act as an inhibitor in similar pathways warrants further investigation.

- Boron Neutron Capture Therapy (BNCT) : Boron-containing compounds are explored in BNCT for cancer treatment due to their ability to capture thermal neutrons and emit high-energy alpha particles selectively in tumor cells.

The mechanisms through which boronic esters exert biological effects often involve interactions with biological macromolecules:

- Reversible Binding : Boronic acids can form reversible covalent bonds with diols found in sugars and proteins. This property could be exploited for targeted drug delivery or as a therapeutic agent.

- Modulation of Signaling Pathways : By influencing the activity of signaling proteins through reversible binding or inhibition, boronic esters can potentially modulate pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of boronic compounds in medicinal chemistry:

- A study by Yamamoto et al. (2015) explored the synthesis of methoxy analogs of nimesulide as COX-2 inhibitors. Their findings suggest that modifications at the phenyl ring can significantly affect inhibitory potency against COX enzymes .

- Research on similar dioxaborolanes has indicated their utility in synthesizing complex organic molecules with biological relevance through Suzuki-Miyaura coupling reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors. Critical steps include:

- Precursor Selection : Use 2,5-difluoro-4-methylbenzene derivatives (e.g., brominated or iodinated aryl halides) coupled with pinacol boronic ester intermediates .

- Reaction Conditions : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF or dioxane at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Expect distinct signals for methyl groups (δ 1.1–1.3 ppm, singlet, 12H) and aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) .

- ¹⁹F NMR : Two fluorine environments (ortho and para positions) at δ -110 to -130 ppm, with splitting patterns confirming substitution .

- ¹¹B NMR : A single peak near δ 30 ppm confirms boronate ester formation .

Q. What are the stability challenges during storage?

- Methodological Answer :

- Moisture Sensitivity : Store under argon at -20°C in sealed vials with molecular sieves to prevent hydrolysis of the boronate ester .

- Light Sensitivity : Use amber glassware to avoid photodegradation of the aromatic fluorinated backbone .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions .

- Steric Effects : The 2,5-difluoro-4-methylphenyl group may hinder coupling with bulky substrates; optimize ligand choice (e.g., SPhos instead of PPh₃) to mitigate steric crowding .

- Contradictions : Some studies report reduced yields with electron-deficient aryl partners; counterbalance with microwave-assisted heating (120°C, 30 min) .

Q. How to address conflicting crystallographic data on boron-oxygen bond lengths?

- Methodological Answer :

- X-ray Analysis : Compare bond lengths (B–O ≈ 1.36–1.40 Å) with structurally similar dioxaborolanes (e.g., 2-(3-fluorophenyl) derivatives) .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model geometry and validate experimental deviations >0.02 Å as statistically insignificant .

- Error Sources : Anisotropic displacement parameters or thermal motion in crystals may artificially elongate bonds .

Q. What strategies mitigate competing side reactions in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily mask reactive sites (e.g., methyl groups) with TMSCl during halogenation steps .

- Sequential Coupling : Prioritize boronylation before introducing sensitive functional groups (e.g., amines or alcohols) .

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction times to minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.